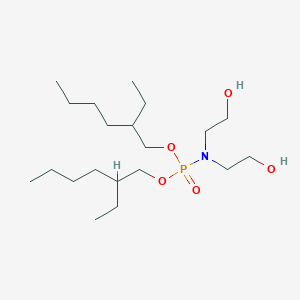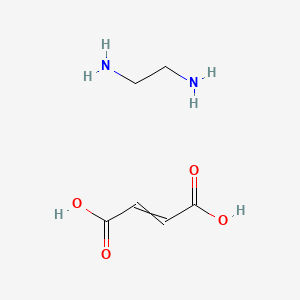
(2-Butyl-1-benzofuran-3-yl)(2,6-dibromophenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Butyl-1-benzofuran-3-yl)(2,6-dibromophenyl)methanone is a chemical compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing fused benzene and furan rings This specific compound is characterized by the presence of a butyl group at the 2-position of the benzofuran ring and a dibromophenyl group at the methanone position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Butyl-1-benzofuran-3-yl)(2,6-dibromophenyl)methanone can be achieved through several methods. One common approach involves the acid-catalyzed cyclization of compounds containing a carbonyl group by dehydration . Another method includes the palladium-catalyzed ring closure by an intramolecular Wittig reaction . Additionally, the condensation of activated methylene following Dieckmann reaction conditions or ketene intermediate involved cyclization can be employed .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
(2-Butyl-1-benzofuran-3-yl)(2,6-dibromophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The dibromophenyl group allows for nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted benzofuran derivatives.
科学研究应用
(2-Butyl-1-benzofuran-3-yl)(2,6-dibromophenyl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (2-Butyl-1-benzofuran-3-yl)(2,6-dibromophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, benzofuran derivatives have been shown to inhibit microbial growth by targeting bacterial enzymes . The exact molecular targets and pathways can vary depending on the specific application and biological context.
相似化合物的比较
Similar Compounds
(2-Butylbenzofuran-3-yl) (4-hydroxy-3,5-diiodophenyl)methanone: This compound has similar structural features but contains iodine atoms instead of bromine.
(2-Butyl-5-nitrobenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone: This compound includes a nitro group and a dibutylamino propoxy group, offering different chemical properties.
Uniqueness
(2-Butyl-1-benzofuran-3-yl)(2,6-dibromophenyl)methanone is unique due to the presence of the dibromophenyl group, which imparts distinct reactivity and potential biological activities. The combination of the butyl group and the dibromophenyl group in the benzofuran scaffold makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
112363-29-8 |
|---|---|
分子式 |
C19H16Br2O2 |
分子量 |
436.1 g/mol |
IUPAC 名称 |
(2-butyl-1-benzofuran-3-yl)-(2,6-dibromophenyl)methanone |
InChI |
InChI=1S/C19H16Br2O2/c1-2-3-10-16-17(12-7-4-5-11-15(12)23-16)19(22)18-13(20)8-6-9-14(18)21/h4-9,11H,2-3,10H2,1H3 |
InChI 键 |
ZWYDTAAFJBABJG-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=C(C=CC=C3Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2-Methylbutanoyl)oxy]phenyl 4-(nonyloxy)benzoate](/img/structure/B14297572.png)

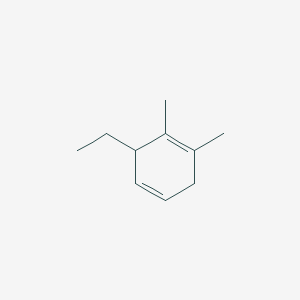
![4-[([1,1'-Biphenyl]-4-yl)(phenyl)amino]benzaldehyde](/img/structure/B14297593.png)
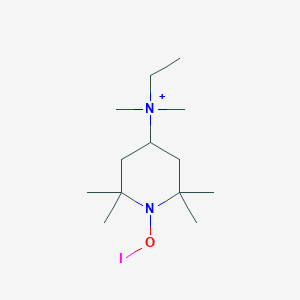
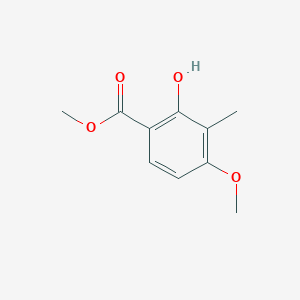
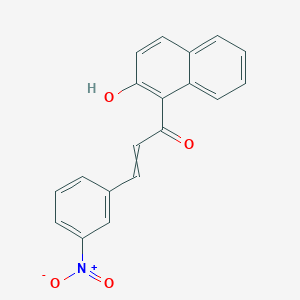
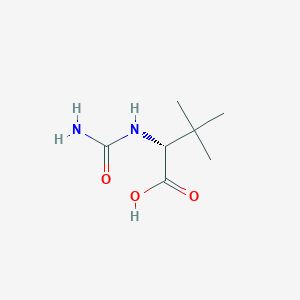
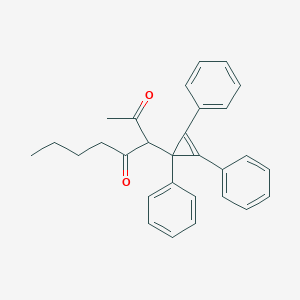
![2-Methyl-1-nitro-4-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14297628.png)
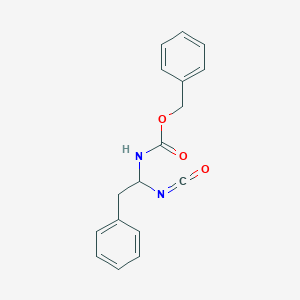
![([1,1'-Biphenyl]-4-yl)(phenyl)mercury](/img/structure/B14297636.png)
